molecular formula C9H9BrN2O B085219 1-(3-Bromophenyl)imidazolidin-2-one CAS No. 14088-96-1

1-(3-Bromophenyl)imidazolidin-2-one

Cat. No. B085219
CAS RN: 14088-96-1
M. Wt: 241.08 g/mol
InChI Key: YWUYVOVMNCGEQZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 14088-96-1 . It has a molecular weight of 241.09 and its IUPAC name is 1-(3-bromophenyl)-2-imidazolidinone .


Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)imidazolidin-2-one involves the use of 1,2-diamines and CO2 . The process is carried out in the presence of a suitable catalyst . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .


Molecular Structure Analysis

The InChI code for 1-(3-Bromophenyl)imidazolidin-2-one is 1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)imidazolidin-2-one is a solid at room temperature . It has a density of 1.579g/cm3 . The boiling point is not available, but the melting point is between 132-135ºC .

Scientific Research Applications

Pharmaceutical Synthesis

1-(3-Bromophenyl)imidazolidin-2-one serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules with potential therapeutic effects. For instance, it can be used to synthesize analogs that exhibit antiviral activity against pathogens like enteroviruses .

Catalysis Research

This compound is also significant in catalysis research. It’s involved in the development of new catalytic methods for synthesizing imidazolidin-2-ones, which are valuable scaffolds in medicinal chemistry. Researchers explore its role in metal catalysis and organocatalysis to enhance the efficiency of chemical reactions .

Chiral Auxiliary Development

1-(3-Bromophenyl)imidazolidin-2-one is used in the field of asymmetric synthesis as a chiral auxiliary. It helps in inducing chirality during the synthesis of enantiomerically pure compounds, which is essential for producing drugs with specific desired activities .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .

properties

IUPAC Name

1-(3-bromophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594734
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)imidazolidin-2-one

CAS RN

14088-96-1
Record name 1-(3-Bromophenyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-2-isocyanatoethane (1.18 mL, 13.8 mmol) was added dropwise to a solution of 3-bromoaniline (1.5 mL, 13.8 mmol) in DMF (30 mL) at 0° C. then stirred at room temperature for 16 hr, then 70° C. for 2 hr. The solution was cooled to room temperature and 1-chloro-2-isocyanatoethane (0.40 mL, 4.69 mmol) was added. After stirring at room temperature for 2 hr, the solution was diluted with DMF (120 mL), cooled to 0° C. and NaH (660 mg, 60% dispersion in mineral oil, 16.5 mmol) added in portions. The mixture was stirred at room temperature for 64 hr, then diluted with EtOAc. After washing with H2O three times then brine the solution was dried over Na2SO4, concentrated in vacuo and the residue purified by silica gel chromatography (EtOAc/hexanes) to give 1-(3-bromophenyl)-2-imidazolidinone as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.56-3.62 (m, 2H), 3.88-3.92 (m, 2H), 5.20 (br s, 1H), 7.15-7.20 (m, 2H), 7.49-7.51 (m, 1H), 7.71 (s, 1H).
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mg
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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